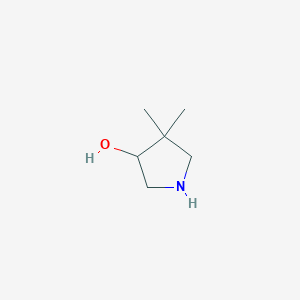

4,4-Dimethylpyrrolidin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(2)4-7-3-5(6)8/h5,7-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVTUAIJKLXTRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 4,4-Dimethylpyrrolidin-3-ol

An In-Depth Technical Guide to the

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its rigid, five-membered ring system serves as a valuable template for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. The specific derivative, 4,4-Dimethylpyrrolidin-3-ol, incorporates a gem-dimethyl group at the C4 position, which introduces conformational constraints and steric bulk, properties often sought in drug design to enhance binding affinity, selectivity, or metabolic stability. This guide provides a comprehensive overview of a robust and scalable synthetic route to this valuable building block, intended for researchers, chemists, and professionals in the field of drug development. The narrative emphasizes the causal logic behind experimental choices, ensuring a deep understanding of the process.

Strategic Overview: A Three-Stage Approach

The most efficient and field-proven pathway to this compound is a three-stage synthesis that begins with commercially available starting materials. This strategy is designed for scalability and robustness, minimizing complex purification steps. The core stages are:

-

Formation of the Ketone Precursor : Synthesis of N-protected 4,4-dimethylpyrrolidin-3-one via a Dieckmann condensation.

-

Ketone Reduction : Reduction of the C3-carbonyl group to the corresponding hydroxyl group.

-

Deprotection : Removal of the nitrogen protecting group to yield the final target molecule.

The choice of the nitrogen protecting group is critical. The benzyl (Bn) group is ideal for this synthesis due to its stability under the conditions required for ring formation and its clean removal via catalytic hydrogenation in the final step.[2]

Caption: High-level workflow for the synthesis of this compound.

Part 1: Synthesis of the Key Intermediate: N-Benzyl-4,4-dimethylpyrrolidin-3-one

The cornerstone of this synthesis is the construction of the 4,4-disubstituted pyrrolidinone ring system. This is efficiently achieved through an intramolecular Dieckmann condensation of a suitably substituted diester.[3][4][5] The overall process involves a multi-step, one-pot or sequential synthesis starting from simple precursors.

Causality and Mechanistic Insight

The Dieckmann condensation is an intramolecular Claisen condensation of a diester, driven by a strong base, to form a cyclic β-keto ester.[3][5] The reaction is particularly effective for forming stable 5- and 6-membered rings. The subsequent hydrolysis and decarboxylation of the β-keto ester readily yield the target ketone. This classical transformation is reliable and well-documented for its scalability.

The synthetic sequence begins with a double Michael addition of benzylamine to two equivalents of an acrylate ester, forming a key diester intermediate. This intermediate then undergoes the base-catalyzed intramolecular cyclization.

Caption: Logical flow of the Dieckmann condensation and subsequent decarboxylation.

Experimental Protocol

This protocol describes a one-pot synthesis of N-benzyl-4,4-dimethylpyrrolidin-3-one adapted from established procedures for related structures.[6][7]

Materials:

-

Benzylamine

-

Ethyl acrylate

-

Ethyl 2-methylpropanoate (Ethyl isobutyrate)

-

Sodium ethoxide (NaOEt) or Sodium metal in ethanol

-

Toluene or Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Step 1: Diester Formation.

-

To a solution of benzylamine (1.0 eq) in anhydrous toluene, add ethyl acrylate (2.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours until the initial Michael addition is complete (monitored by TLC or GC-MS).

-

This is followed by the addition of ethyl 2-methylpropanoate and a strong base to facilitate the second Michael addition, forming the required diester for cyclization. Note: Some modern procedures may utilize dimethyl itaconate for a more direct route to a similar precursor.[8]

-

-

Step 2: Dieckmann Cyclization.

-

To the crude diester solution, add a solution of sodium ethoxide (2.5 eq) in ethanol or add sodium metal portion-wise to the solution in toluene and heat to initiate the reaction.

-

Heat the mixture to reflux (typically 80-110 °C depending on the solvent) for 4-6 hours. The formation of a thick precipitate indicates the progression of the cyclization.

-

-

Step 3: Hydrolysis and Decarboxylation.

-

After cooling the reaction mixture, carefully quench by adding it to a mixture of ice and concentrated hydrochloric acid.

-

Heat the acidic mixture to reflux for 2-4 hours to ensure complete hydrolysis of the ester and subsequent decarboxylation.

-

-

Step 4: Work-up and Purification.

-

Cool the mixture to room temperature and basify to pH 8-9 with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield N-benzyl-4,4-dimethylpyrrolidin-3-one as a pale yellow oil.

-

| Parameter | Condition | Expected Yield | Reference |

| Base | Sodium Ethoxide | ~60-70% | [6] |

| Solvent | Toluene | - | [6] |

| Cyclization Temp. | Reflux (80-110 °C) | - | [6] |

| Decarboxylation | Aqueous HCl, Reflux | - | [6] |

Part 2: Reduction of the Ketone to N-Benzyl-4,4-dimethylpyrrolidin-3-ol

With the ketone precursor in hand, the next stage is the reduction of the carbonyl group to the target alcohol. The choice of reducing agent is critical for ensuring chemoselectivity and achieving a high yield.

Rationale for Reagent Selection

Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. Its selection is based on several key advantages:

-

Chemoselectivity : NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones without affecting more robust functional groups like esters or the inherent amide-like character of the pyrrolidine ring nitrogen.

-

Operational Simplicity : The reaction can be run in standard alcoholic solvents (methanol, ethanol) at ambient or sub-ambient temperatures, and the work-up is straightforward.

-

Safety and Cost : Compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄), NaBH₄ is safer to handle and more economical for large-scale synthesis.

Experimental Protocol

Materials:

-

N-Benzyl-4,4-dimethylpyrrolidin-3-one

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Ammonium chloride (NH₄Cl), saturated solution

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Step 1: Reduction.

-

Dissolve N-benzyl-4,4-dimethylpyrrolidin-3-one (1.0 eq) in methanol at 0 °C (ice bath).

-

Add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

-

Step 2: Work-up and Purification.

-

Cool the reaction mixture to 0 °C and carefully quench the excess NaBH₄ by slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield N-benzyl-4,4-dimethylpyrrolidin-3-ol, which can be used in the next step without further purification.

-

| Parameter | Condition | Expected Yield | Reference |

| Reducing Agent | NaBH₄ | >90% | Standard Procedure |

| Solvent | Methanol / Ethanol | - | Standard Procedure |

| Temperature | 0 °C to RT | - | Standard Procedure |

Part 3: N-Debenzylation to this compound

The final step is the removal of the N-benzyl protecting group to furnish the desired secondary amine. Catalytic hydrogenation is the most effective and clean method for this transformation.[2][9]

Rationale for Method Selection

Hydrogenolysis involves the cleavage of a C-X bond (in this case, a C-N bond) by reaction with hydrogen gas in the presence of a metal catalyst.

-

Catalyst : Palladium on activated carbon (Pd/C) is the industry-standard catalyst for N-debenzylation due to its high activity and efficiency.

-

Clean Byproduct : The only byproduct of the reaction is toluene, which is volatile and easily removed.

-

Conditions : The reaction can be performed under mild conditions (room temperature, moderate H₂ pressure), preserving the integrity of the alcohol functional group.

Caption: Final conversion of the ketone precursor to the target molecule.

Experimental Protocol

Materials:

-

N-Benzyl-4,4-dimethylpyrrolidin-3-ol

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) gas supply or Ammonium formate

-

Celite®

Procedure:

-

Step 1: Hydrogenolysis.

-

Dissolve N-benzyl-4,4-dimethylpyrrolidin-3-ol (1.0 eq) in methanol.

-

Add 10% Pd/C (5-10 mol% by weight).

-

Place the reaction vessel in a hydrogenation apparatus and purge with nitrogen, followed by hydrogen.

-

Pressurize the vessel with H₂ (typically 1-4 atm or ~50 psi) and stir vigorously at room temperature for 12-24 hours.

-

Alternatively, for catalytic transfer hydrogenation, add ammonium formate (3-5 eq) and reflux the mixture for 2-4 hours.

-

-

Step 2: Work-up and Purification.

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or distillation to afford pure this compound. The product can also be converted to its hydrochloride salt for improved stability and handling by treating a solution of the free base with HCl in a suitable solvent (e.g., ether or isopropanol).[10]

-

| Parameter | Condition | Expected Yield | Reference |

| Catalyst | 10% Pd/C | ~85-95% | [9] |

| H₂ Source | H₂ gas (50 psi) | - | [9] |

| Solvent | Methanol | - | [9] |

| Temperature | Room Temperature | - | [9] |

Conclusion

The synthesis of this compound is reliably achieved through a logical, three-stage sequence: Dieckmann condensation to form a ketone precursor, selective reduction to the alcohol, and catalytic hydrogenolysis for deprotection. This pathway leverages classic, well-understood reactions, ensuring scalability and reproducibility. Each step is guided by sound chemical principles, from the choice of a stable protecting group to the selection of chemoselective reagents. This guide provides the strategic framework and detailed protocols necessary for researchers to confidently produce this valuable heterocyclic building block for applications in drug discovery and development.

References

-

Bondarenko, S. S., Fedorchenko, A. M., Novosolov, P. O., et al. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]

- Wang, Y., et al. (2010). Study on the synthesis of N-benzyl-3-pyrrolidinone. Liaoning Huagong.

-

Funel, J.-A., & Abele, S. (2010). (3S,4S)-1-Benzylpyrrolidine-3,4-diol. Acta Crystallographica Section E: Structure Reports Online, 66(1), o928. [Link]

-

Gribble, G. W. (2010). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 25(24), 6036. [Link]

-

Organic Chemistry Portal. Dieckmann Condensation. [Link]

- Electronic Supplementary Information for Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry.

- CN116924967A - Preparation method of N-benzyl-4-piperidone.

-

Bak, D. W., et al. (2024). Discovery of Orally Available Prodrugs of Itaconate and Derivatives. Journal of Medicinal Chemistry. [Link]

-

PrepChem. Synthesis of α,α-Diphenyl-1-(phenylmethyl)-3-pyrrolidineacetonitrile. [Link]

-

Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

-

Alajarin, R., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7586-7591. [Link]

-

Gobis, K., et al. (2019). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Molecules, 24(18), 3242. [Link]

- CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.

- McClure, C. K., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide.

- Fäβler, R., et al. (2024). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Chemistry – A European Journal.

- Trost, B. M., & Horne, D. B. (2005). Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. The Journal of Organic Chemistry, 70(15), 5987-6000.

-

Li, H., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Tetrahedron Letters, 52(50), 6775-6778. [Link]

- US20030176703A1 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.

-

Zhou, G., et al. (2019). Progress of N-Benzyl Removal. Chinese Journal of Organic Chemistry, 39(9), 2428-2442. [Link]

- Hayashi, Y., et al. (2012). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 10(38), 7764-7771.

- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

- Company, R., et al. (2015). Efficient synthesis of N-benzyl-3-aminopyrrolidine-2,5-dione and N-benzyl-3-aminopyrrolidin-2-one. Tetrahedron, 71(3), 503-509.

-

Blouin, M., et al. (2010). The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. Journal of Medicinal Chemistry, 53(5), 2227-2238. [Link]

-

ScienceMadness.org Discussion Forums. (2020). Deprotection of N-benzyl piperidine compound. [Link]

-

Organic Syntheses. 2,2-dimethylpyrrolidine. [Link]

- Schaefer, J. P., & Bloomfield, J. J. (1967).

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. sioc-journal.cn [sioc-journal.cn]

- 3. Dieckmann Condensation [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organicreactions.org [organicreactions.org]

- 6. researchgate.net [researchgate.net]

- 7. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 8. Discovery of Orally Available Prodrugs of Itaconate and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 4,4-Dimethylpyrrolidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4,4-dimethylpyrrolidin-3-ol, a valuable heterocyclic building block in medicinal chemistry and materials science. The content herein is curated to provide both foundational knowledge and practical insights for researchers in the field.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials. Its saturated, five-membered heterocyclic structure provides a three-dimensional framework that is crucial for specific molecular interactions. The substitution pattern on the pyrrolidine ring plays a critical role in defining the molecule's biological activity and chemical reactivity. This compound, with its gem-dimethyl substitution at the 4-position and a hydroxyl group at the 3-position, presents a unique combination of steric hindrance and functionalization potential, making it an attractive scaffold for the development of novel chemical entities.

Synthesis and Mechanistic Insights

The most direct and scalable approach to the synthesis of this compound involves a two-step process starting from a suitable acyclic precursor, proceeding through a 4,4-dimethyl-3-oxopyrrolidone intermediate.

Synthesis of the Key Intermediate: N-Benzyl-4,4-dimethylpyrrolidin-3-one

The synthesis commences with the construction of the pyrrolidinone ring. A robust method for this is the intramolecular cyclization of an appropriate amino ester. The benzyl protecting group is frequently employed for the nitrogen atom due to its stability under various reaction conditions and its facile removal via hydrogenolysis.

Experimental Protocol: Synthesis of N-Benzyl-4,4-dimethylpyrrolidin-3-one

-

Reaction Setup: To a solution of ethyl 2-(benzylamino)-2-methylpropanoate (1 equivalent) in a suitable aprotic solvent such as toluene or THF, is added a strong base, for example, sodium hydride (1.2 equivalents) or lithium diisopropylamide (LDA) (1.2 equivalents), at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Cyclization: After stirring for 30 minutes at 0 °C, ethyl acrylate (1.1 equivalents) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford N-benzyl-4,4-dimethylpyrrolidin-3-one.

Causality Behind Experimental Choices:

-

The use of a strong, non-nucleophilic base like NaH or LDA is crucial for the deprotonation of the α-carbon to the ester, initiating the Michael addition to ethyl acrylate.

-

The benzyl group serves as a robust protecting group for the amine, preventing side reactions and facilitating the desired cyclization.

-

The choice of an aprotic solvent is necessary to prevent quenching of the strong base.

Caption: Synthetic pathway to N-Benzyl-4,4-dimethylpyrrolidin-3-one.

Reduction to this compound

The subsequent step is the reduction of the ketone functionality in N-benzyl-4,4-dimethylpyrrolidin-3-one to the corresponding alcohol. This can be achieved using various reducing agents, with sodium borohydride being a common and effective choice due to its selectivity and mild reaction conditions.

Experimental Protocol: Reduction of N-Benzyl-4,4-dimethylpyrrolidin-3-one

-

Reaction Setup: N-benzyl-4,4-dimethylpyrrolidin-3-one (1 equivalent) is dissolved in a protic solvent such as methanol or ethanol.

-

Reduction: The solution is cooled to 0 °C, and sodium borohydride (NaBH4) (1.5 equivalents) is added portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for an additional 2-4 hours. TLC is used to monitor the reaction's progress.

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is then partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, N-benzyl-4,4-dimethylpyrrolidin-3-ol, can be purified by column chromatography if necessary.

-

Deprotection (Optional): To obtain the free amine, the N-benzyl group can be removed by catalytic hydrogenation. The N-benzyl-4,4-dimethylpyrrolidin-3-ol is dissolved in methanol, and a catalytic amount of palladium on carbon (10% w/w) is added. The mixture is then stirred under a hydrogen atmosphere (balloon pressure or in a Parr apparatus) until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield this compound.

Causality Behind Experimental Choices:

-

Sodium borohydride is a selective reducing agent for ketones and aldehydes and is compatible with the ester and amide functionalities, making it ideal for this transformation.

-

Protic solvents like methanol or ethanol are used to protonate the intermediate alkoxide and are suitable for NaBH4 reductions.

-

Catalytic hydrogenation is a clean and efficient method for the removal of the benzyl protecting group.

Caption: Reduction and deprotection to yield this compound.

Physicochemical and Spectroscopic Characterization

The hydrochloride salt of this compound is a common and stable form of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClNO | [1] |

| Molecular Weight | 151.63 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and methanol |

Spectroscopic Data (Predicted and from Analogous Structures):

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

The two methyl groups at the C4 position would appear as two singlets in the range of δ 1.0-1.3 ppm.

-

The protons on the pyrrolidine ring would show complex multiplets in the region of δ 2.5-4.0 ppm.

-

The proton attached to the hydroxyl group would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

The proton on the nitrogen would also be a broad singlet.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance):

-

The methyl carbons would resonate around δ 20-30 ppm.

-

The quaternary carbon at C4 would be in the range of δ 35-45 ppm.

-

The carbons of the pyrrolidine ring (C2, C3, and C5) would appear in the region of δ 40-75 ppm, with the carbon bearing the hydroxyl group (C3) being the most downfield.

-

-

IR (Infrared) Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group and the N-H stretching of the secondary amine.

-

C-H stretching vibrations for the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region.

-

C-N and C-O stretching bands would be present in the fingerprint region (1000-1300 cm⁻¹).

-

-

MS (Mass Spectrometry):

-

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 115 for the free base.

-

Common fragmentation patterns would include the loss of a methyl group ([M-15]⁺) and the loss of a water molecule ([M-18]⁺).

-

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the secondary amine and the secondary hydroxyl group.

-

N-Functionalization: The secondary amine can be readily functionalized through alkylation, acylation, and arylation reactions, allowing for the introduction of a wide variety of substituents. This is a key feature for its use in drug discovery, enabling the exploration of structure-activity relationships.

-

O-Functionalization: The hydroxyl group can undergo esterification, etherification, and oxidation reactions. This provides another handle for modifying the molecule's properties or for linking it to other molecular fragments.

-

Chiral Synthesis: The presence of a stereocenter at the C3 position (in the case of enantiomerically pure starting materials) makes it a valuable chiral building block for the synthesis of stereochemically defined molecules.

Potential Applications:

The this compound scaffold is of significant interest in drug discovery. The gem-dimethyl group can provide conformational rigidity and block metabolic pathways, potentially improving the pharmacokinetic profile of a drug candidate. The hydroxyl and amine functionalities are key pharmacophoric features that can engage in hydrogen bonding interactions with biological targets. Derivatives of substituted pyrrolidinols have been explored for a range of therapeutic areas, including as antiviral agents, enzyme inhibitors, and central nervous system agents.

Conclusion

This compound is a versatile and valuable building block for organic synthesis and medicinal chemistry. Its synthesis, while requiring a multi-step sequence, is achievable through established and scalable methodologies. The presence of multiple functionalization points on a conformationally constrained scaffold makes it an attractive starting point for the design and synthesis of novel bioactive molecules. Further exploration of its reactivity and the biological activities of its derivatives is warranted and holds promise for the development of new therapeutic agents.

References

Sources

An In-Depth Technical Guide to the Stereoisomers of 4,4-Dimethylpyrrolidin-3-ol: Synthesis, Separation, and Application

Abstract

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, present in a significant percentage of FDA-approved pharmaceuticals.[1] Its non-planar, sp³-rich structure provides an ideal scaffold for exploring three-dimensional chemical space, a critical factor in designing potent and selective drug candidates.[2] This guide focuses on a specific, high-value building block: 4,4-dimethylpyrrolidin-3-ol. The introduction of a gem-dimethyl group at the C4 position imparts conformational rigidity and unique metabolic properties, while the stereocenters at C3 create a family of four distinct stereoisomers. Control over this stereochemistry is paramount, as different isomers can exhibit dramatically different biological activities and binding modes.[2] This document provides a comprehensive overview of the synthesis, separation, and characterization of these stereoisomers, intended for researchers, chemists, and professionals in drug development.

The Strategic Importance of this compound Stereoisomers

The 3-hydroxypyrrolidine motif is a privileged structure in drug discovery. The hydroxyl group can act as a crucial hydrogen bond donor or acceptor, anchoring a molecule to its biological target. The nitrogen atom provides a point for further functionalization and influences the molecule's physicochemical properties, such as solubility and basicity.

The four stereoisomers of this compound arise from the two chiral centers at the C3 and C4 positions (although C4 is not chiral in this specific molecule, the relative orientation of the substituents at C3 and the rest of the ring creates diastereomers). In reality, with the gem-dimethyl group at C4, only the C3 position is a stereocenter. This simplifies the situation to two enantiomers: (R)-4,4-dimethylpyrrolidin-3-ol and (S)-4,4-dimethylpyrrolidin-3-ol. However, the principles discussed here apply broadly to 3,4-disubstituted pyrrolidines where four stereoisomers would exist. For the purpose of this guide, we will focus on the synthesis and separation of the (R) and (S) enantiomers.

The choice between an (R) or (S) configuration can be the deciding factor in a drug's efficacy and safety profile. For instance, the orientation of a methyl group on a pyrrolidine ring was shown to determine whether a compound acts as a pure estrogen receptor α antagonist, a critical function for treating breast cancer.[2] Therefore, robust and scalable methods for accessing enantiomerically pure forms of these building blocks are essential.

Caption: Workflow for asymmetric synthesis of this compound.

Protocol: Asymmetric Reduction of N-Boc-4,4-dimethylpyrrolidin-3-one

This protocol is a representative example. The choice of catalyst and conditions must be optimized for scale and desired enantiomeric excess (e.e.).

-

Objective: To synthesize (S)-N-Boc-4,4-dimethylpyrrolidin-3-ol with high enantioselectivity.

-

Causality: We use a chiral catalyst, such as a (R)-CBS-oxazaborolidine, which creates a chiral environment around the ketone. The reducing agent (e.g., borane) is delivered preferentially to one face of the carbonyl, resulting in an excess of one enantiomer of the alcohol product. The N-Boc protecting group is used to prevent side reactions at the nitrogen and improve handling, and can be easily removed later.

Step-by-Step Methodology:

-

Reactor Setup: Under an inert atmosphere (N₂ or Ar), charge a dry, cooled (0 °C) reaction vessel with a solution of (R)-CBS catalyst (5-10 mol%) in anhydrous THF. The inert atmosphere is critical to prevent quenching of the moisture-sensitive borane reagent and catalyst.

-

Reagent Addition: Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0-1.2 equivalents) to the catalyst solution. Stir for 15-20 minutes to allow for complex formation.

-

Substrate Addition: Add a solution of N-Boc-4,4-dimethylpyrrolidin-3-one in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at 0 °C. The slow addition helps control the exothermic reaction and maintain optimal conditions for selectivity.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours). This prevents over-reaction and ensures the reaction goes to completion.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C. This step safely neutralizes any excess borane reagent.

-

Workup and Extraction: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The washes remove catalyst residues, salts, and neutralize the solution.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the pure (S)-N-Boc-4,4-dimethylpyrrolidin-3-ol.

-

Deprotection: To obtain the final product, dissolve the purified intermediate in a solution of HCl in dioxane or trifluoroacetic acid in dichloromethane to cleave the Boc group. After reaction completion, evaporate the solvent and excess acid to yield the hydrochloride salt of the final product.

Enzymatic Kinetic Resolution

An alternative to asymmetric synthesis is kinetic resolution. This method starts with a racemic mixture of N-protected-4,4-dimethylpyrrolidin-3-ol and uses an enzyme, typically a lipase, to selectively acylate one enantiomer, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting one (as an alcohol). [3]

-

Principle: Enzymes are chiral catalysts. A lipase like Candida antarctica lipase B (CAL-B) can differentiate between the (R) and (S) enantiomers of the alcohol. It will catalyze the acylation of one enantiomer at a much higher rate than the other. [3][4]* Advantage: This method can be highly selective and operates under mild, environmentally friendly conditions. [5]* Limitation: The maximum theoretical yield for a single enantiomer in a standard kinetic resolution is 50%. However, this can be overcome by employing a dynamic kinetic resolution (DKR) process, where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of up to 100%. [3]

Separation and Analytical Characterization

Whether the product is from an asymmetric synthesis or a resolution, its enantiomeric purity must be verified. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Chiral HPLC for Enantiomeric Purity Determination

-

Causality: Chiral HPLC columns contain a chiral stationary phase (CSP), often based on polysaccharides like cellulose or amylose. [6]The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP. These complexes have different energies and stabilities, leading to different retention times and enabling their separation. [6][7] Protocol: Chiral HPLC Analysis of N-Acyl-4,4-dimethylpyrrolidin-3-ol

-

Sample Preparation: The hydroxyl and amine functionalities can interfere with the separation. Therefore, it is crucial to derivatize the sample first, for example, by protecting the nitrogen (e.g., with a Boc or Cbz group) and/or acylating the alcohol. This enhances the interaction with the CSP and improves peak shape.

-

Column Selection: Choose a suitable chiral column. Polysaccharide-based columns like Chiralpak® IA, IB, or IC are excellent starting points.

-

Mobile Phase Optimization: A typical mobile phase is a mixture of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol. The ratio is critical for achieving separation. Start with a 90:10 hexane:IPA mixture and adjust as needed.

-

Analysis: Inject a small volume (5-10 µL) of the derivatized sample solution. Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm for amide bonds).

-

Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: e.e. (%) = [|Area(E1) - Area(E2)| / (Area(E1) + Area(E2))] x 100.

Table 1: Representative Chiral HPLC Separation Data

| Stereoisomer | Retention Time (min) | Peak Area (%) |

| (R)-enantiomer | 8.5 | 1.5 |

| (S)-enantiomer | 10.2 | 98.5 |

| Conditions: | Column: Chiralpak® IA | e.e. = 97% |

| Mobile Phase: 90:10 Hexane:IPA | ||

| Flow Rate: 1.0 mL/min |

NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) is indispensable for confirming the chemical structure. While standard ¹H and ¹³C NMR cannot distinguish between enantiomers, they are essential for confirming the constitution and relative stereochemistry (in diastereomers).

-

¹H NMR: The spectrum of this compound will show characteristic signals for the gem-dimethyl group (typically two singlets, or a single singlet depending on the solvent and molecular tumbling), the proton at C3 (a multiplet coupled to adjacent CH₂ protons), and the protons on the pyrrolidine ring.

-

Distinguishing Enantiomers: To determine enantiomeric purity by NMR, a chiral resolving agent or a chiral solvating agent is required. For example, adding a chiral acid like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) converts the enantiomeric alcohols into diastereomeric esters. [8]These diastereomers will have distinct NMR spectra, allowing for the integration of corresponding signals to determine the enantiomeric ratio. [8]

Applications in Drug Discovery

Enantiomerically pure 3-hydroxypyrrolidine derivatives are key components in numerous drug candidates and approved medicines. The specific stereochemistry is often crucial for potent and selective interaction with the biological target.

-

MDM2 Inhibitors: Spiro-pyrrolidine scaffolds are central to a new class of cancer therapeutics that inhibit the MDM2-p53 interaction. The precise stereochemistry of the pyrrolidine core is critical for fitting into the binding pocket of MDM2. For example, the discovery of APG-115, a potent MDM2 inhibitor in clinical development, relied on a specific (3'R, 4'S, 5'R) stereoconfiguration of its spiro-pyrrolidine core. [9]* Kinase Inhibitors: Chiral hydroxyl-functionalized pyrrolidines have been used to develop highly selective casein kinase 1 (CK1) inhibitors. The stereochemistry of the hydroxyl group dictates the binding mode and selectivity against a large panel of other kinases. [2]* Antiviral and Antidiabetic Agents: The pyrrolidine ring is a common feature in drugs for various diseases, including hepatitis C (e.g., Asunaprevir) and diabetes (e.g., Vildagliptin). [10]The stereocenters within these molecules are vital for their therapeutic effect.

Conclusion

The stereoisomers of this compound represent more than just chemical curiosities; they are enabling tools for the creation of sophisticated, three-dimensional molecules with precisely tailored biological functions. A deep understanding of the methodologies for their asymmetric synthesis, kinetic resolution, and analytical separation is fundamental for any drug discovery program that utilizes this valuable scaffold. The ability to rationally select and efficiently produce a specific stereoisomer provides a significant competitive advantage, accelerating the journey from a chemical concept to a life-saving therapeutic.

References

-

Marchetti, F., & Funel, C. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

Bondarenko, S. S., et al. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]

-

Tolmachev, A. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Zhang, J., et al. (2023). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. National Institutes of Health (PMC). [Link]

-

Gillaizeau, I., & Vo-Thanh, G. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. [Link]

-

Scott, J. P., & Williams, J. M. J. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Royal Society of Chemistry. [Link]

-

Unknown Author. (n.d.). An efficient stereoselective synthesis of (3 S,4 R)-4-(hydroxymethyl)pyrrolidin-3-ol from ( S)-diethylmalate. ResearchGate. [Link]

-

Goris, K., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. National Institutes of Health (PMC). [Link]

-

Ilgan, S., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Preprints.org. [Link]

-

Matlock, M. K., et al. (2022). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link]

-

Nabeya, H., et al. (2022). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

-

Bertuzzi, G., et al. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. National Institutes of Health (PMC). [Link]

-

Unknown Author. (n.d.). Enantiomeric Enrichment of (+)-(3R,4S)-4-(4-Fluorophenyl)-3-Hydroxymethyl-1-Methylpiperidine by Crystallization. ResearchGate. [Link]

-

Eseyin, O. A., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]

-

Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. National Institutes of Health (PubMed). [Link]

-

Unknown Author. (n.d.). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. ResearchGate. [Link]

-

Carradori, S., et al. (2021). Enantiomeric Separation and Molecular Modelling of Bioactive 4-Aryl-3,4-dihydropyrimidin-2(1H)-one Ester Derivatives on Teicoplanin-Based Chiral Stationary Phase. MDPI. [Link]

-

Vo-Thanh, G., & Gillaizeau, I. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Institutes of Health (PMC). [Link]

-

Wang, Z., et al. (2021). Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. National Institutes of Health. [Link]

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Chiral Resolution of 4,4-Dimethylpyrrolidin-3-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Enantiomerically pure 4,4-dimethylpyrrolidin-3-ol is a highly valued chiral building block in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its gem-dimethyl group imparts conformational rigidity and improved metabolic stability, making it a desirable scaffold. This guide provides an in-depth technical overview of the primary strategies for resolving racemic this compound. We will explore the mechanistic underpinnings and provide field-tested protocols for classical diastereomeric salt crystallization and enzymatic kinetic resolution. The comparative advantages, practical challenges, and analytical validation for each method are discussed to empower researchers in selecting and implementing the optimal strategy for their specific discovery and development needs.

Introduction: The Significance of a Chiral Scaffold

The pyrrolidine ring is a ubiquitous feature in a vast array of natural products and synthetic drugs. The introduction of a gem-dimethyl group at the C4 position, as seen in this compound, offers significant pharmacological advantages. This substitution pre-organizes the ring conformation, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, it blocks a potential site of metabolic oxidation, often improving the pharmacokinetic profile of a drug candidate.

Given that biological systems are inherently chiral, the stereochemistry of the hydroxyl group at the C3 position is critical for molecular recognition and pharmacological activity. Consequently, access to enantiopure (3R)- and (3S)-4,4-dimethylpyrrolidin-3-ol is a crucial prerequisite for the development of stereochemically defined therapeutics. This guide focuses on the practical methods to achieve this separation from a readily available racemic mixture.

Prerequisite: Synthesis of Racemic this compound

Before resolution can be undertaken, a robust synthesis of the racemic starting material is necessary. A common and efficient route begins with the Dieckmann condensation of a diester, followed by reduction and cyclization. A representative procedure involves the reduction of 4,4-disubstituted-3-oxopyrrolidones.[1]

Scientist's Note: The quality of the racemic starting material is paramount. Impurities can interfere with both crystallization and enzyme activity, significantly reducing the efficiency of the resolution. It is strongly recommended to purify the racemic alcohol by distillation or chromatography before proceeding.

Strategy 1: Classical Resolution via Diastereomeric Salt Formation

This method remains a cornerstone of large-scale chiral separations in industry due to its cost-effectiveness and scalability.[2] The principle relies on reacting the racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts.[3] These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[3][4]

The Causality of Agent Selection

The choice of resolving agent is the most critical variable.[3] For a basic compound like this compound, chiral carboxylic acids are the agents of choice.[3] Success hinges on the ability of the two diastereomeric salts to form a stable, well-defined crystal lattice with a significant solubility differential in a given solvent system. Tartaric acid derivatives, such as (+)-Di-O,O'-p-toluyl-D-tartaric acid ((+)-DTTA), are often excellent candidates for resolving chiral amines.[5]

Rationale: The multiple hydrogen bond donors and acceptors on both the pyrrolidinol and the tartaric acid derivative, combined with potential π-π stacking from the toluyl groups, facilitate the formation of a rigid, crystalline lattice. The subtle differences in how the R and S enantiomers pack with the chiral acid lead to the necessary difference in solubility.

Experimental Protocol: Resolution with (+)-DTTA

Step 1: Diastereomeric Salt Formation

-

Dissolve racemic this compound (1.0 eq.) in a suitable solvent such as methanol or ethanol at an elevated temperature (e.g., 50-60 °C).

-

In a separate flask, dissolve the chiral resolving agent, (+)-DTTA (0.5-1.0 eq.), in the same solvent, heating if necessary.

-

Scientist's Note: The molar ratio of the resolving agent is a key parameter. While a 1:1 ratio is common, using a sub-stoichiometric amount (e.g., 0.5 eq.) can sometimes improve the purity of the initially precipitating salt.[5]

-

-

Slowly add the resolving agent solution to the solution of the racemic amine.

-

Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath or refrigerator for several hours to overnight to maximize crystallization.

Step 2: Isolation of the Less Soluble Diastereomeric Salt

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent to remove adhering mother liquor.

-

Dry the crystals under vacuum. This is the first crop of the diastereomerically enriched salt.

Step 3: Liberation of the Enriched Amine

-

Dissolve the crystalline salt in water.

-

Basify the aqueous solution to a pH > 12 using a strong base like 2M sodium hydroxide (NaOH) to deprotonate the amine.

-

Extract the free amine into an organic solvent such as dichloromethane or ethyl acetate (3-4 times).

-

Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

Step 4: Analysis

-

Determine the enantiomeric excess (e.e.) of the product using Chiral HPLC (see Section 5).

-

The other enantiomer can be recovered from the mother liquor by basification, extraction, and, if desired, resolution with the opposite enantiomer of the resolving agent (e.g., (-)-DTTA).

Workflow Diagram

Caption: Workflow for Classical Chiral Resolution.

Strategy 2: Enzymatic Kinetic Resolution (EKR)

Enzymatic Kinetic Resolution (EKR) is a powerful technique that leverages the high enantioselectivity of enzymes to differentiate between two enantiomers in a racemic mixture.[6] For a racemic alcohol, a common strategy is lipase-catalyzed acylation. The enzyme selectively acylates one enantiomer at a much faster rate, leaving the other enantiomer unreacted.[6][7]

The Biocatalytic Principle

Lipases, such as Candida antarctica Lipase B (CALB), are highly efficient and selective biocatalysts for esterification and transesterification reactions.[8][9] In a non-aqueous solvent, CALB can transfer an acyl group from an acyl donor (e.g., vinyl acetate, ethyl acetate) to the hydroxyl group of this compound. Due to the chiral nature of the enzyme's active site, one enantiomer of the alcohol fits much better and is acylated rapidly, while the other is a poor substrate and reacts slowly or not at all.[9]

This results in a mixture of an acylated enantiomer (ester) and the unreacted enantiomer (alcohol). These two compounds have very different chemical properties, allowing for easy separation via standard column chromatography or extraction.

Rationale for CALB: CALB is a workhorse enzyme in biocatalysis, known for its broad substrate scope, high stability in organic solvents, and excellent enantioselectivity for a wide range of secondary alcohols.[8][9] It is often used in an immobilized form (e.g., Novozym 435), which greatly simplifies reaction workup and allows for catalyst recycling.[8]

Experimental Protocol: Lipase-Catalyzed Acylation

Step 1: Enzymatic Reaction

-

To a solution of racemic this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, toluene, or methyl tert-butyl ether), add an acyl donor. Vinyl acetate (2-3 eq.) is often an excellent choice as the vinyl alcohol byproduct tautomerizes to acetaldehyde, making the reaction irreversible.

-

Add the immobilized lipase (e.g., Novozym 435, typically 10-50 mg per mmol of substrate).

-

Stir the suspension at a controlled temperature (e.g., 30-45 °C).

-

Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC. The reaction should be stopped at or near 50% conversion to maximize the yield and enantiomeric excess of both the product and the remaining starting material.

Step 2: Separation

-

Once ~50% conversion is reached, remove the enzyme by simple filtration. The enzyme can be washed with fresh solvent and reused.

-

Concentrate the filtrate to remove the solvent.

-

The resulting residue contains the acylated enantiomer (ester) and the unreacted enantiomer (alcohol). These can be separated by silica gel column chromatography.

-

Alternative (Extraction): If the polarity difference is large enough, an acidic wash can be used to protonate and extract the unreacted amino alcohol into the aqueous phase, leaving the ester in the organic phase.

-

Step 3: Hydrolysis of the Ester (Optional)

-

To recover the acylated enantiomer in its alcohol form, the separated ester can be hydrolyzed under standard basic conditions (e.g., NaOH or K₂CO₃ in methanol/water).

Workflow Diagram

Caption: Workflow for Enzymatic Kinetic Resolution.

Analytical Validation: Determining Enantiomeric Purity

Accurate determination of enantiomeric excess (e.e.) is crucial for validating any chiral resolution. The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC).[10][11][12]

Protocol Outline: Chiral HPLC Analysis

-

Derivatization (if necessary): While direct analysis is possible, derivatizing the hydroxyl or amino group with a UV-active agent can improve detection. However, for a simple amino alcohol, direct analysis on a suitable column is often feasible.

-

Column Selection: Chiral Stationary Phases (CSPs) are required. Polysaccharide-based columns (e.g., Chiralpak series) or cyclodextrin-based columns are common choices for separating amino alcohols.[13]

-

Method Development: A typical mobile phase consists of a mixture of a hydrocarbon (like n-hexane) and an alcohol (like isopropanol), often with a small amount of an amine additive (like diethylamine) to improve peak shape for basic analytes.[11] The ratio of these solvents is optimized to achieve baseline separation of the two enantiomers.

-

Analysis: A small amount of the resolved sample is dissolved and injected into the HPLC system. The area under each enantiomer's peak is integrated, and the enantiomeric excess is calculated using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

| Parameter | Classical Resolution | Enzymatic Kinetic Resolution (EKR) |

| Principle | Diastereomeric salt formation and fractional crystallization. | Enzyme-catalyzed selective transformation of one enantiomer. |

| Max. Yield | Theoretically 100% (if the unwanted enantiomer is racemized and recycled). Practically, <50% per cycle. | Theoretically 50% for each enantiomer (ester and alcohol). |

| Scalability | Excellent; often the preferred method for multi-kilogram scale.[2] | Good; can be scaled but may require larger quantities of enzyme. |

| Reagents | Stoichiometric chiral acid, solvents, base. | Catalytic amount of enzyme, stoichiometric acyl donor. |

| Waste | Generates salt waste. Solvents can be recycled. | More "green"; enzyme is recyclable, less salt waste. |

| Predictability | Low; requires extensive screening of acids and solvents.[3] | Higher; lipases like CALB are known to be effective for many secondary alcohols.[9] |

| Workup | Multiple steps: crystallization, filtration, salt breaking, extraction. | Simpler: filtration of enzyme, then chromatography or extraction. |

Conclusion and Outlook

Both classical resolution and enzymatic kinetic resolution are powerful and viable methods for obtaining enantiomerically pure this compound. The choice between them is dictated by the specific needs of the project.

-

Classical resolution is often favored in process chemistry and for large-scale manufacturing where cost and throughput are the primary drivers, despite the intensive initial screening required.

-

Enzymatic kinetic resolution offers a more elegant and often faster route for discovery and medicinal chemistry labs. Its high selectivity, milder conditions, and greener footprint make it an attractive option for accessing both enantiomers in high purity on a lab scale.

As the demand for stereochemically pure pharmaceutical intermediates continues to grow, the development of robust and efficient resolution protocols, such as those detailed here, remains a critical endeavor in the field of synthetic organic chemistry.

References

-

A Practical Large-Scale Synthesis of (3 R ,4 R )-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3Dipolar Cycloaddition. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Chiral resolution. (2023, December 28). In Wikipedia. Retrieved January 26, 2026, from [Link]

-

Koszelewski, D., Zysk, M., Brodzka, A., Żądło, A., Paprocki, D., & Ostaszewski, R. (2015). Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. Organic & Biomolecular Chemistry, 13(45), 11014–11020. [Link]

-

Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018, March 23). BioDuro. Retrieved January 26, 2026, from [Link]

-

Moura, J., Pinheiro, G., de Souza, M., de Farias, M., & Gonçalves, L. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Molecules, 28(14), 5424. [Link]

-

Chen, Z., Zhong, W., Liu, S., Zou, T., Zhang, K., Gong, C., Guo, W., Kong, F., Nie, L., Hu, S., & Wang, H. (2023). Highly Stereodivergent Synthesis of Chiral C4-Ester-Quaternary Pyrrolidines: A Strategy for the Total Synthesis of Spirotryprostatin A. Organic Letters, 25(19), 3391–3396. [Link]

-

Sandström, A., I. Hult, K., & Engström, Å. (2011). Enantioselectivity in Candida antarctica lipase B: A molecular dynamics study. Protein Science, 20(9), 1513–1524. [Link]

-

Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2854. [Link]

-

Resolution (Separation) of Enantiomers. (2022, July 11). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

-

Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. (n.d.). ChemRxiv. Retrieved January 26, 2026, from [Link]

-

Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. (n.d.). TU Delft Repository. Retrieved January 26, 2026, from [Link]

-

Cirilli, R., Ferretti, R., Gallinella, B., La Torre, F., & Zanitti, L. (2019). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 24(15), 2769. [Link]

-

RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL). (n.d.). Retrieved January 26, 2026, from [Link]

-

G. de la Cruz, C., I. Olah, V., Farnish, R., & Kovacs, I. (2018). Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances. Journal of Pharmaceutical and Biomedical Analysis, 150, 163–170. [Link]

-

Leśniak, S., & Gładkowski, W. (2019). Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. Molecules, 24(18), 3350. [Link]

-

Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs. Retrieved January 26, 2026, from [Link]

-

Sprakel, J., & Seidel-Morgenstern, A. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(10), 1561–1569. [Link]

-

Zhu, J.-W., & Chen, H.-B. (2003). SYNTHESIS OF 3-SUBSTITUTED PYRROLE DERIVATIVES WITH OLIGO(ETHYLENE GLYCOL) CHAINS. HETEROCYCLES, 60(10), 2315. [Link]

-

Wang, Y., & An, H. (2022). Strategies for chiral separation: from racemate to enantiomer. RSC Advances, 12(45), 29273–29290. [Link]

-

Brodzka, A., Szymański, W., & de Vries, J. G. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Catalysts, 11(10), 1215. [Link]

-

Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. (2023, September 12). Juniper Publishers. Retrieved January 26, 2026, from [Link]

-

Scheme 3. Synthesis of racemic a-amino-(4-hydroxy-pyrrolidin-3-yl)acetic acid derivatives. Reagents and conditions. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Åqvist, J., & Engström, Å. (2016). Candida antarctica lipase B performance in organic solvent at varying water activities studied by molecular dynamics simulations. FEBS Letters, 590(19), 3394–3403. [Link]

-

Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. (2021, October 11). BMC Biotechnology. Retrieved January 26, 2026, from [Link]

-

Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. (2024, January 9). Frontiers in Chemistry. Retrieved January 26, 2026, from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 6. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repository.tudelft.nl [repository.tudelft.nl]

- 8. mdpi.com [mdpi.com]

- 9. Enantioselectivity in Candida antarctica lipase B: A molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Characterization of 4,4-Dimethylpyrrolidin-3-ol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4,4-Dimethylpyrrolidin-3-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this specific pyrrolidinol derivative. By synthesizing established spectroscopic principles with field-proven insights, this guide aims to serve as an authoritative resource for the structural elucidation and analysis of this compound and related compounds.

Introduction: The Structural Significance of this compound

This compound is a substituted pyrrolidine, a five-membered nitrogen-containing heterocycle. The pyrrolidine ring is a prevalent scaffold in a vast array of natural products and synthetic pharmaceuticals, valued for its conformational flexibility and its ability to engage in various biological interactions. The specific substitution pattern of this compound, featuring gem-dimethyl groups at the 4-position and a hydroxyl group at the 3-position, imparts distinct stereochemical and electronic properties that can influence its biological activity and pharmacokinetic profile. Accurate and unambiguous structural characterization is therefore a critical prerequisite for any research or development endeavor involving this molecule. This guide provides the foundational spectroscopic knowledge necessary for such characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectrum of this compound

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms, as well as the local geometry.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| H3 | ~3.8 - 4.2 | Doublet of doublets (dd) | 1H |

| H2, H5 | ~2.8 - 3.2 | Multiplet (m) | 4H |

| CH₃ (x2) | ~1.0 - 1.3 | Singlet (s) | 6H |

| OH | Variable | Broad singlet (br s) | 1H |

| NH | Variable | Broad singlet (br s) | 1H |

Causality of Predictions:

-

H3: The proton attached to the carbon bearing the hydroxyl group (C3) is expected to be the most deshielded of the ring protons due to the electronegativity of the oxygen atom. Its multiplicity will arise from coupling to the two adjacent protons on C2.

-

H2 and H5: The protons on the carbons adjacent to the nitrogen atom (C2 and C5) will be deshielded by the nitrogen. Their signals are likely to be complex multiplets due to coupling with each other and with the proton on C3 (for H2).

-

CH₃ groups: The two methyl groups at the C4 position are chemically equivalent and will therefore appear as a single, sharp singlet, integrating to six protons.

-

OH and NH protons: The chemical shifts of the hydroxyl and amine protons are highly dependent on solvent, concentration, and temperature due to hydrogen bonding. They typically appear as broad singlets and their signals may exchange with deuterium in the presence of D₂O.

Predicted ¹³C NMR Spectrum of this compound

The carbon NMR spectrum provides information about the number of distinct carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C3 | ~70 - 75 |

| C2, C5 | ~50 - 55 |

| C4 | ~40 - 45 |

| CH₃ (x2) | ~25 - 30 |

Causality of Predictions:

-

C3: The carbon atom bonded to the electronegative hydroxyl group will be the most deshielded, appearing at the lowest field.

-

C2 and C5: The carbons adjacent to the nitrogen atom will also be deshielded.

-

C4: The quaternary carbon atom at the 4-position will have a characteristic chemical shift.

-

CH₃ groups: The two equivalent methyl carbons will appear as a single signal at a higher field.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical and can affect the chemical shifts, particularly of exchangeable protons.[1]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field should be locked onto the deuterium signal of the solvent, and the field homogeneity should be optimized through a process called shimming to achieve the best possible resolution.[2]

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a standard 90° pulse sequence.

-

Set the acquisition time to at least 3 seconds to ensure good digital resolution.[3]

-

Employ a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to encompass the expected carbon chemical shift range (typically 0-220 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

-

Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum, and integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.

Predicted IR Spectrum of this compound

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description of Band |

| O-H (alcohol) | 3200 - 3600 | Broad, strong |

| N-H (amine) | 3300 - 3500 | Medium, may be broad |

| C-H (alkane) | 2850 - 3000 | Strong, sharp |

| C-O (alcohol) | 1050 - 1260 | Strong |

| C-N (amine) | 1020 - 1250 | Medium to strong |

Causality of Predictions:

-

O-H and N-H Stretching: The broadness of the O-H and N-H stretching bands is due to hydrogen bonding. The presence of these broad bands in the high-frequency region is a strong indicator of the alcohol and amine functional groups.

-

C-H Stretching: The sharp bands just below 3000 cm⁻¹ are characteristic of C-H stretching vibrations in saturated hydrocarbons.[4]

-

C-O and C-N Stretching: The fingerprint region (below 1500 cm⁻¹) will contain a number of bands, including the C-O and C-N stretching vibrations, which can be useful for confirming the presence of these functional groups.

Experimental Protocol for FT-IR Data Acquisition

Fourier Transform Infrared (FT-IR) spectroscopy is the modern standard for obtaining IR spectra.

Step-by-Step Methodology:

-

Sample Preparation:

-

Neat Liquid: If this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr Pellet): If the compound is a solid, a few milligrams can be finely ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the sample (liquid or solid) can be placed directly onto the ATR crystal. This is often the simplest and most common method.[5]

-

-

Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract the absorbance of atmospheric CO₂ and water vapor.

-

Sample Spectrum: The prepared sample is placed in the instrument's beam path, and the sample spectrum is recorded.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrum of this compound

For this compound, a soft ionization technique such as Electrospray Ionization (ESI) is often employed, which typically results in the observation of the protonated molecule [M+H]⁺.

-

Molecular Formula: C₆H₁₃NO

-

Molecular Weight: 115.18 g/mol

-

Predicted [M+H]⁺: m/z 116.19

Fragmentation Analysis: Upon collision-induced dissociation (CID) in a tandem mass spectrometer, the [M+H]⁺ ion of this compound is expected to undergo characteristic fragmentation. The fragmentation pathways are dictated by the stability of the resulting fragment ions.

-

Loss of Water: A common fragmentation pathway for alcohols is the loss of a water molecule (18 Da), which would result in a fragment at m/z 98.17.

-

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom is a characteristic fragmentation for amines. This could lead to the loss of a methyl radical (15 Da) or an ethyl group (29 Da) from the ring, though ring fragmentation can be complex.

-

Loss of a Methyl Group: Loss of one of the gem-dimethyl groups as a methyl radical would lead to a fragment at m/z 101.17.

Experimental Protocol for ESI-MS Data Acquisition

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.[6]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a small amount of the compound (typically in the low µg/mL to ng/mL range) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water. A small amount of a volatile acid (e.g., formic acid) is often added to promote protonation in positive ion mode.[7][8]

-

Instrument Setup:

-

The mass spectrometer is calibrated using a standard of known mass.

-

The ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) are optimized to achieve a stable spray and maximize the ion signal.

-

-

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass spectrometer is set to scan a relevant m/z range (e.g., 50-500) to detect the [M+H]⁺ ion and any potential fragment ions.

-

Tandem MS (MS/MS) for Fragmentation Analysis: To obtain structural information, the [M+H]⁺ ion (m/z 116.19) is mass-selected in the first stage of the mass spectrometer and then subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then analyzed in the second stage of the mass spectrometer.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound, the combination of NMR, IR, and MS provides a comprehensive and self-validating picture of its molecular structure.

Logical Workflow for Structural Elucidation:

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic characterization of this compound, as outlined in this guide, relies on a synergistic application of NMR, IR, and MS techniques. While experimental data for this specific molecule may not be readily available in public databases, a thorough understanding of spectroscopic principles and data from analogous structures allows for a robust prediction of its spectral features. The detailed experimental protocols provided herein offer a standardized approach for acquiring high-quality data, which is paramount for unambiguous structural confirmation. This guide serves as a valuable resource for scientists engaged in the synthesis, analysis, and application of substituted pyrrolidines, facilitating a deeper understanding of their chemical properties and biological potential.

References

-

Chemistry LibreTexts. NMR Spectroscopy. (2022-08-28). [Link]

-

EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR) Services.[Link]

-

European Commission. ILIADe code 554 | CLEN Method Recording of High-Resolution Mass Spectra of Organic Substances such as New Psychoactive Substance. Taxation and Customs Union. [Link]

-